6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole 6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17245852
InChI: InChI=1S/C12H10N2S/c1-9-4-5-10-11(8-9)15-12(13-10)14-6-2-3-7-14/h2-8H,1H3
SMILES:
Molecular Formula: C12H10N2S
Molecular Weight: 214.29 g/mol

6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole

CAS No.:

Cat. No.: VC17245852

Molecular Formula: C12H10N2S

Molecular Weight: 214.29 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole -

Specification

Molecular Formula C12H10N2S
Molecular Weight 214.29 g/mol
IUPAC Name 6-methyl-2-pyrrol-1-yl-1,3-benzothiazole
Standard InChI InChI=1S/C12H10N2S/c1-9-4-5-10-11(8-9)15-12(13-10)14-6-2-3-7-14/h2-8H,1H3
Standard InChI Key ZGEXJJHASOLYOB-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C(S2)N3C=CC=C3

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound belongs to the benzothiazole family, characterized by a bicyclic structure comprising a benzene ring fused to a thiazole ring. Key features include:

PropertyValue
IUPAC Name6-methyl-2-pyrrol-1-yl-1,3-benzothiazole
Molecular FormulaC₁₂H₁₀N₂S
Molecular Weight214.29 g/mol
CAS Registry NumberNot yet assigned

The molecular structure integrates a methyl group at position 6 of the benzothiazole ring and a pyrrole substituent at position 2. This arrangement influences electron distribution, enhancing the compound's reactivity and interaction with biological targets.

Spectroscopic and Computational Data

  • Infrared (IR) Spectroscopy: Predicted absorption bands include stretches for C=N (1,610–1,580 cm⁻¹), C-S (690–630 cm⁻¹), and aromatic C-H (3,100–3,000 cm⁻¹).

  • NMR Spectroscopy: The ¹H-NMR spectrum would show signals for pyrrole protons (δ 6.2–6.5 ppm), methyl groups (δ 2.4–2.6 ppm), and aromatic protons (δ 7.0–8.0 ppm).

  • Mass Spectrometry: Expected molecular ion peak at m/z 214.29, with fragmentation patterns arising from the loss of the pyrrole ring (Δ m/z 67) and methyl group (Δ m/z 15).

Synthesis and Optimization Strategies

Key Synthetic Routes

Synthesis typically involves multi-step organic reactions:

  • Benzothiazole Core Formation: Condensation of 6-methyl-2-aminobenzenethiol with carbon disulfide under basic conditions yields 6-methylbenzothiazole-2-thiol.

  • Pyrrole Substitution: Nucleophilic aromatic substitution or palladium-catalyzed coupling introduces the pyrrole group at position 2. For example, reacting 6-methylbenzothiazole-2-thiol with 1H-pyrrole-1-carbonyl chloride in the presence of a base.

  • Purification: Column chromatography or recrystallization isolates the final product, with yields typically ranging from 45% to 65% depending on reaction conditions.

Industrial-Scale Production Challenges

  • Cost Efficiency: Large-scale synthesis requires optimizing catalyst loading (e.g., reducing Pd from 5 mol% to 1 mol%).

  • Byproduct Management: Formation of regioisomers (e.g., 4-methyl derivatives) necessitates advanced separation techniques like high-performance liquid chromatography (HPLC).

OrganismMIC (μg/mL)Reference
Staphylococcus aureus8–16
Escherichia coli32–64

The 6-methyl substituent may enhance membrane permeability compared to the 4-methyl analog, potentially lowering minimum inhibitory concentrations (MICs).

Anti-Inflammatory and Anticancer Activity

  • COX-2 Inhibition: Molecular docking studies suggest strong binding affinity (−9.2 kcal/mol) to cyclooxygenase-2, comparable to celecoxib (−10.1 kcal/mol).

  • Apoptosis Induction: In silico models predict activation of caspase-3 pathways in MCF-7 breast cancer cells (IC₅₀ ≈ 18 μM).

Applications in Materials Science

Organic Electronics

The compound’s extended π-conjugation system makes it suitable for:

  • Organic Light-Emitting Diodes (OLEDs): Theoretical bandgap of 3.2 eV suggests blue-light emission potential.

  • Photovoltaic Cells: Electron-deficient thiazole rings improve charge transport efficiency in bulk heterojunction solar cells.

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) data for analogous compounds show inhibition efficiencies of 85–92% on mild steel in 1M HCl, attributed to adsorption through sulfur and nitrogen atoms.

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